Cas no 899999-05-4 (N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide)

N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide 化学的及び物理的性質
名前と識別子
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- N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide
- N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide
- N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide
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- インチ: 1S/C18H23N3O4/c1-4-24-15-9-6-5-8-13(15)20-18(23)17(22)19-12-14(21(2)3)16-10-7-11-25-16/h5-11,14H,4,12H2,1-3H3,(H,19,22)(H,20,23)
- InChIKey: PUCYOOVSEWURRL-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C([H])C([H])=C1C([H])(C([H])([H])N([H])C(C(N([H])C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])C([H])([H])[H])=O)=O)N(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 444
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 83.8
N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2880-1650-1mg |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide |
899999-05-4 | 90%+ | 1mg |
$54.0 | 2023-05-01 | |
Life Chemicals | F2880-1650-2mg |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide |
899999-05-4 | 90%+ | 2mg |
$59.0 | 2023-05-01 | |
Life Chemicals | F2880-1650-2μmol |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide |
899999-05-4 | 90%+ | 2μl |
$57.0 | 2023-05-01 |
N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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7. Book reviews
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamideに関する追加情報
Introduction to N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide (CAS No. 899999-05-4)
N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 899999-05-4, represents a novel molecular structure with potential applications in drug development and therapeutic interventions. The intricate architecture of this molecule, featuring a combination of amine, ether, and phenyl groups, makes it a subject of considerable interest for researchers exploring new chemical entities.
The chemical formula of N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide underscores its complexity and diversity. The presence of multiple functional groups, including N-dimethylamino and furan-2-yl, suggests that this compound may exhibit unique physicochemical properties and biological activities. Such features are often exploited in the design of bioactive molecules, where specific interactions with biological targets are desired.
In recent years, there has been a growing emphasis on the development of heterocyclic compounds due to their prevalence in natural products and pharmaceuticals. The furan moiety in N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide is particularly noteworthy, as furan derivatives have shown promise in various therapeutic contexts. For instance, studies have highlighted the potential of furan-based compounds in modulating enzyme activity and interacting with cellular receptors, making them valuable candidates for drug discovery.
The pharmacological relevance of this compound is further underscored by its structural similarity to known bioactive molecules. The combination of an amine group and an ethylene diamide backbone provides a framework that can be modified to enhance binding affinity and selectivity. This flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to design compounds like N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide with greater confidence. Techniques such as molecular docking and quantum mechanical calculations are being employed to explore potential interactions with biological targets. These computational methods have accelerated the discovery process, enabling the rapid screening of large libraries of compounds for promising candidates.
The synthesis of N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to construct such molecules efficiently. For example, transition-metal-catalyzed reactions have emerged as powerful tools for forming carbon-carbon bonds under mild conditions. These advancements have not only improved yield but also reduced the environmental impact of synthetic processes.
In the context of drug development, N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide holds potential as a lead compound for further optimization. Its structural features suggest that it may interfere with key biological pathways involved in diseases such as cancer and inflammation. By leveraging modern synthetic techniques and computational tools, researchers can systematically modify this molecule to enhance its therapeutic profile.
The role of bioinformatics in drug discovery cannot be overstated. Databases containing experimental data on molecular interactions are being increasingly utilized to guide the design of new compounds. Niche datasets focusing on specific classes of molecules, such as furan derivatives, provide valuable insights into their behavior within biological systems. These resources are essential for validating computational predictions and guiding experimental efforts.
The future prospects for N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-ethoxyphenyl)ethanediamide are promising, given its unique structural features and potential biological activities. As research continues to uncover new applications for heterocyclic compounds, this molecule may find utility in areas beyond traditional pharmaceuticals. For instance, it could be explored for use in agrochemicals or materials science, where its chemical properties might be leveraged in innovative ways.
In conclusion, N-2-(dimethylamino)-2-(furan-2-yI)ethyl-N'-(cas no899999054) ethanediamide represents a significant advancement in the field of organic chemistry and biomedicine. Its complex structure and diverse functional groups make it a compelling candidate for further investigation. With ongoing research into its pharmacological properties and synthetic feasibility, this compound is poised to contribute to the development of novel therapeutic agents that address unmet medical needs.
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